molecular formula C8H9Cl3N2O B1396302 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone CAS No. 1306738-55-5

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone

Cat. No. B1396302
CAS RN: 1306738-55-5
M. Wt: 255.5 g/mol
InChI Key: QEXOPYYKGPUEMM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone , also known as 1H-Pyrazole-4-methanol, 1-(1-methylethyl)-α-(trichloromethyl) , is a chemical compound with the molecular formula C8H11Cl3N2O and a molecular weight of 257.54 g/mol . It belongs to the class of organic compounds known as pyrazoles.

Scientific Research Applications

Synthesis and Structure Analysis

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone and its derivatives are primarily used in the synthesis of various organic compounds. For instance, Liu et al. (2012) demonstrated the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives with this compound, which also involved crystal structure analysis via X-ray diffraction. These derivatives showed moderate inhibitory activity against Gibberella zeae, a type of fungus (Liu et al., 2012).

Extraction and Analysis

This compound is also significant in analytical chemistry, particularly in the extraction of metal ions. Chukwu et al. (2016) explored its role in extracting copper (II) ions from aqueous media. Their study showed effective extraction in certain pH ranges and highlighted the impact of sulphate and nitrate ions on this process (Chukwu et al., 2016).

Antimicrobial and Antifungal Activity

Some derivatives of 2,2,2-trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone exhibit antimicrobial properties. Asif et al. (2021) synthesized new derivatives and tested them as antibacterial agents against common pathogenic bacteria. They compared the results with standard drugs, indicating the potential of these compounds in antimicrobial applications (Asif et al., 2021).

Solid-state and Electronic Structure Studies

The compound's solid-state structure and electronic properties have also been a subject of study. Frey et al. (2014) determined the crystal structure of a related compound, providing insights into its molecular assembly and interactions in the solid state (Frey et al., 2014).

Antiviral Activity

Derivatives of this compound have been evaluated for antiviral activities. Attaby et al. (2006) synthesized new heterocyclic compounds from a similar molecule and tested them for anti-HSV1 and anti-HAV-MBB activity, indicating their potential in antiviral drug development (Attaby et al., 2006).

Molecular Docking and Biological Activity

Molecular docking studies involving derivatives of 2,2,2-trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone have been conducted to understand their biological activity. ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of the molecule, suggesting its potential inhibitory activity against certain biological targets (ShanaParveen et al., 2016).

properties

IUPAC Name

2,2,2-trichloro-1-(1-propan-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXOPYYKGPUEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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